7-(Thiophen-3-yl)indoline-2,3-dione
Description
Properties
Molecular Formula |
C12H7NO2S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
7-thiophen-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-9-3-1-2-8(7-4-5-16-6-7)10(9)13-12(11)15/h1-6H,(H,13,14,15) |
InChI Key |
ODUNVVPJNXOXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C(=O)N2)C3=CSC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃) increase molecular weight and density while reducing solubility. The trifluoromethyl analog exhibits a high melting point (192–193°C), suggesting strong crystalline packing .
- The thiophene group in the target compound introduces sulfur-based π-π interactions, which may favor binding to aromatic residues in enzymes or receptors.
Key Observations :
- Traditional condensation methods (e.g., aldol reactions) require prolonged reaction times (48 hours) but achieve moderate yields (50–61%) .
- Microwave-assisted synthesis reduces reaction times (25–30 hours) but may lower yields (40–55%) due to rapid decomposition .
Pharmacological Activity Comparisons
Receptor Affinity and Selectivity
Indoline-2,3-dione derivatives exhibit varied receptor interactions:
Key Observations :
- The indoline-2,3-dione scaffold with an additional carbonyl group shows low σ1 affinity but high σ2 selectivity (>72-fold), likely due to steric hindrance from the rigid core .
- Thiophene’s electron-rich structure may further modulate receptor interactions, though specific data for this compound are unavailable.
Anticonvulsant Activity
Schiff bases of isatin derivatives demonstrate notable activity:
| Compound | MES ED₅₀ (mg/kg) | ScMet ED₅₀ (mg/kg) | References |
|---|---|---|---|
| N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin | <600 | <600 | |
| Phenytoin (standard) | 7.5 | >500 |
Key Observations :
- The bromo and chloro substituents in isatin derivatives enhance anticonvulsant efficacy, surpassing standard drugs like phenytoin in safety margins .
Q & A
Q. Q. How can isotopic labeling (e.g., C or N) track metabolic or degradation pathways of this compound in biological systems?
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